2-Nitropiperonal
Overview
Description
2-Nitropiperonal is an organic compound characterized by the presence of a nitro group attached to a piperonal structure Piperonal, also known as heliotropin, is a benzodioxole derivative commonly used in the fragrance industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitropiperonal typically involves the nitration of piperonal. This process can be achieved by treating piperonal with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product. The general reaction scheme is as follows:
Piperonal+HNO3+H2SO4→this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Nitropiperonal undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic conditions.
Major Products:
Reduction: 2-Aminopiperonal
Substitution: Various substituted piperonal derivatives depending on the nucleophile used.
Oxidation: 2-Nitrobenzoic acid
Scientific Research Applications
2-Nitropiperonal has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Research into its potential as a building block for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Nitropiperonal largely depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then interact with biological targets such as enzymes or receptors. The molecular pathways involved in these interactions are often studied to understand the compound’s potential therapeutic effects.
Comparison with Similar Compounds
2-Nitropiperonal can be compared with other nitroaromatic compounds such as:
2-Nitrobenzaldehyde: Similar in structure but lacks the dioxole ring, making it less complex.
2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity.
6-Nitropiperonal: Another nitro derivative of piperonal, differing in the position of the nitro group.
Properties
IUPAC Name |
4-nitro-1,3-benzodioxole-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-3-5-1-2-6-8(14-4-13-6)7(5)9(11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWXFIYBVUTOGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503853-97-2 | |
Record name | 4-nitro-1,3-dioxaindane-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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